molecular formula C18H23NO4S B8676592 Estrone Sulfamate

Estrone Sulfamate

Katalognummer: B8676592
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: RVKFQAJIXCZXQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Estrone Sulfamate typically involves the reaction of estrone with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Analyse Chemischer Reaktionen

Mechanism of STS Inhibition

EMATE acts as an irreversible inhibitor via covalent modification of STS. Critical mechanistic insights:

  • Sulfamate group requirement : Free N–H in the sulfamate (–O–SO<sub>2</sub>–NH<sub>2</sub>) is essential for activity. N-methylation or cyclic sulfamate derivatives abolish inhibition .

  • Proposed pathways :

    • Electrophilic aminosulphene intermediate : Generated via elimination, reacting with STS active-site residues .

    • Transition-state mimicry : Sulfamate’s tetrahedral geometry mimics sulfate ester hydrolysis intermediates .

Crystallographic studies confirm STS active-site residues (e.g., FGS75) coordinate with the sulfamate group, stabilizing enzyme-inhibitor interactions .

Metabolic Stability and Selectivity

EMATE exhibits unique pharmacokinetic properties:

  • Erythrocyte sequestration : Binds carbonic anhydrase II in red blood cells, avoiding hepatic first-pass metabolism .

  • Lack of estrogenicity : Unlike estrone sulfate, EMATE is not hydrolyzed to estrone due to STS inhibition, preventing estrogen receptor activation .

In vitro studies show minimal off-target effects :

  • No inhibition of aromatase or 17β-hydroxysteroid dehydrogenase (17β-HSD1) at ≤10 μM .

  • Selective STS inhibition (IC<sub>50</sub> = 65 pM in MCF-7 cells) .

Analogues and Derivatives

Recent efforts to optimize EMATE include:

  • Oxime derivatives : Estrone oxime sulfamate (OMATE) retains STS inhibition (IC<sub>50</sub> ≈ 0.1 nM) but induces mitotic arrest in breast cancer cells via β-tubulin disruption .

  • 17α-Substituted variants : Estradiol sulfamate (E2MATE) is metabolized to EMATE, showing prolonged STS inhibition in vivo .

Clinical Implications

While EMATE itself caused estrogenic effects in rodents , its derivatives are under investigation for:

  • Hormone-dependent cancers : Blocking intratumoral estrone-to-estradiol conversion .

  • Endometriosis : Reducing local estrogen biosynthesis via STS inhibition .

Experimental data highlight EMATE’s potential as a scaffold for next-generation STS inhibitors with enhanced selectivity and metabolic stability.

Wissenschaftliche Forschungsanwendungen

Breast Cancer Treatment

Estrone sulfamate has been investigated for its efficacy in treating breast cancer, particularly in cases where tumors are hormone-dependent. Studies indicate that it may enhance the effectiveness of existing hormonal therapies by providing a dual-targeting approach alongside aromatase inhibitors .

Cervical Carcinoma

Recent research highlighted the effectiveness of 13α-estrone sulfamate against HPV16-positive human invasive cervical carcinoma cell lines (SiHa). The compound exhibited significant antineoplastic potency, suggesting its potential as a therapeutic agent in treating cervical cancer .

Hormone Replacement Therapy (HRT)

This compound is being explored as a prodrug for hormone replacement therapy. Its ability to convert into active estrogens upon metabolic activation allows it to alleviate menopausal symptoms effectively. Clinical evaluations have shown that this compound can provide systemic estrogenic activity significantly higher than its parent compounds .

Clinical Trials on this compound

Several clinical trials have investigated the safety and efficacy of this compound as a treatment option for various cancers and in HRT contexts. For instance, one study demonstrated that this compound could effectively inhibit STS activity in breast cancer patients, leading to reduced tumor growth rates .

Comparative Studies with Other Estrogens

Comparative studies have shown that this compound exhibits systemic estrogen activity 10-90 times greater than that of its parent estrogen compounds. This enhanced potency positions it as a compelling candidate for further development in both oncological and hormonal therapies .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Application AreaFindingsReferences
Breast Cancer TreatmentInhibits STS, enhances effectiveness of hormonal therapies
Cervical CarcinomaSignificant antineoplastic potency against HPV16-positive SiHa cells
Hormone Replacement TherapyActs as a prodrug with systemic estrogenic activity higher than parent compounds
Clinical TrialsDemonstrated safety and efficacy; potential for reduced tumor growth rates

Wirkmechanismus

The mechanism of action of Estrone Sulfamate involves the inhibition of steroid sulfatase. This enzyme is responsible for the hydrolysis of sulfate esters of steroids, which is a key step in the metabolism of estrogens. By inhibiting this enzyme, the compound reduces the levels of active estrogens, thereby exerting its effects. The molecular targets include the active site of steroid sulfatase, where the sulfamate group forms a covalent bond with the enzyme, leading to its inactivation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Estrone: A naturally occurring estrogen that is structurally similar but lacks the sulfamate group.

    Estradiol: Another estrogen with a similar core structure but different functional groups.

    Estrone sulfate: The sulfate ester of estrone, which is a substrate for steroid sulfatase.

Uniqueness

The uniqueness of Estrone Sulfamate lies in its potent inhibition of steroid sulfatase. This property makes it a valuable tool in research and potential therapeutic applications, particularly in the context of hormone-dependent cancers.

Eigenschaften

Molekularformel

C18H23NO4S

Molekulargewicht

349.4 g/mol

IUPAC-Name

(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfamate

InChI

InChI=1S/C18H23NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,19,21,22)

InChI-Schlüssel

RVKFQAJIXCZXQY-UHFFFAOYSA-N

Kanonische SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Name
CC12CCC3c4ccc(OS(N)(=O)=O)cc4CCC3C1CCC2O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.